Methyl 2-({[3-(4-fluorophenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 2-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, an oxazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-AMIDO]BENZOATE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as an amine or an alcohol.
Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of METHYL 2-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-AMIDO]BENZOATE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-AMIDO]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with different functional groups.
Scientific Research Applications
METHYL 2-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-AMIDO]BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 2-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- Methyl 3-fluorobenzoate
- Ethyl 4-fluorobenzoate
Uniqueness
METHYL 2-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-AMIDO]BENZOATE is unique due to the presence of the oxazole ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H13FN2O4 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
methyl 2-[[3-(4-fluorophenyl)-1,2-oxazole-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C18H13FN2O4/c1-24-18(23)13-4-2-3-5-14(13)20-17(22)16-10-15(21-25-16)11-6-8-12(19)9-7-11/h2-10H,1H3,(H,20,22) |
InChI Key |
HOYRHRNCAOZITA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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